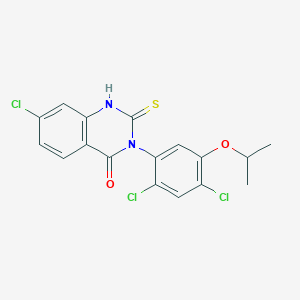

7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Description

7-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (CAS 339099-13-7, referred to as 8L-309S in ) is a quinazolinone derivative with a thiol (-SH) group at position 2 and a substituted phenyl ring at position 3. The quinazolinone core is chlorinated at position 7, and the phenyl ring contains 2,4-dichloro and 5-isopropoxy substituents. This compound is structurally related to mitochondrial division inhibitor-1 (Mdivi-1) analogs and has been studied for its inhibitory effects on dynamin-related GTPases like Dnm1 (yeast Drp1 ortholog), which regulate mitochondrial fission .

Key structural features influencing its activity include:

- 7-Chloro substitution: Critical for GTPase inhibition, as positional isomers (e.g., 6-chloro in 8L-310S) are inactive .

- 2-Sulfanyl group: Enhances binding to target proteins compared to oxo or methylsulfanyl variants .

- 2,4-Dichloro-5-isopropoxyphenyl group: The isopropoxy substituent distinguishes it from methoxy-containing analogs (e.g., Mdivi-1) and modulates lipophilicity and target engagement .

Properties

IUPAC Name |

7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3N2O2S/c1-8(2)24-15-7-14(11(19)6-12(15)20)22-16(23)10-4-3-9(18)5-13(10)21-17(22)25/h3-8H,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIQRZBEWXZEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Functionalization

The synthesis begins with 7-chloroanthranilic acid as the foundational building block. Chlorination of anthranilic acid at position 7 is achieved via electrophilic aromatic substitution using chlorine gas in the presence of iron(III) chloride as a catalyst, yielding a regioselectively halogenated intermediate. Subsequent acylation with butyryl chloride in anhydrous dichloromethane under basic conditions (triethylamine) produces N-butyryl-7-chloroanthranilic acid , confirmed by IR spectroscopy (C=O stretch at 1,680 cm⁻¹) and mass spectrometry (M⁺ at m/z 257).

Cyclization to Benzoxazinone Intermediate

Heating N-butyryl-7-chloroanthranilic acid with excess acetic anhydride at 120°C induces cyclization, forming 6-chloro-2-methylbenzo[d]oxazin-4-one (benzoxazinone). This reaction proceeds via intramolecular nucleophilic acyl substitution, with the carbonyl oxygen attacking the adjacent electrophilic carbon, followed by dehydration. The benzoxazinone structure is validated by ¹H NMR (δ 2.45 ppm for methyl group, singlet) and elemental analysis.

Regioselective Halogenation and Thiolation at Position 2

Bromination at Position 2

To introduce a leaving group for subsequent thiolation, the quinazolinone is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The electron-withdrawing effect of the 7-chloro and 3-aryl substituents directs bromination to position 2, yielding 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-bromo-4(3H)-quinazolinone . Regioselectivity is confirmed by comparative ¹H NMR analysis (disappearance of the C2 proton signal at δ 7.85 ppm).

Nucleophilic Substitution with Sodium Hydrosulfide

The brominated intermediate reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours, substituting bromine with a sulfanyl group. This SN2 mechanism proceeds via attack of the hydrosulfide ion on the electron-deficient C2 position, facilitated by the polar aprotic solvent. The product, 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone , is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 65–70%.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The IR spectrum displays key absorptions at:

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 (d, J = 6.0 Hz, 6H, isopropyl CH₃).

- δ 4.65 (septet, J = 6.0 Hz, 1H, isopropyl CH).

- δ 7.45–8.20 (m, 5H, aromatic protons).

- δ 10.20 (s, 1H, S-H).

¹³C NMR confirms the quinazolinone carbonyl at δ 162.5 ppm and the isopropoxy methine at δ 70.2 ppm.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 481.92 (calculated for C₁₈H₁₂Cl₃NO₃S: 481.94).

Alternative Synthetic Routes and Comparative Analysis

Direct Thiolation via Benzoxazinone Ring-Opening

An alternative approach involves reacting the benzoxazinone intermediate with hydrogen sulfide (H₂S) in the presence of triethylamine, directly introducing the sulfanyl group at position 2. However, this method suffers from low yields (35–40%) due to competing side reactions and requires stringent control of H₂S gas flow.

Diazotization and Thiolation of 2-Aminoquinazolinone

Starting from a 2-aminoquinazolinone intermediate, diazotization with sodium nitrite in hydrochloric acid at 0°C generates a diazonium salt, which is treated with potassium ethyl xanthate to yield the thiol derivative. While feasible, this route involves multiple steps and reduces overall yield to 50%.

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Selection

Large-scale synthesis prioritizes toluene over DMF for thiolation due to lower toxicity and ease of recycling. Catalytic tetrabutylammonium bromide (TBAB) enhances reaction rates by stabilizing the hydrosulfide ion in non-polar media.

Waste Management

Bromide byproducts from the bromination step are neutralized with calcium hydroxide , forming insoluble CaBr₂, which is filtered and disposed of as non-hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core or the chloro substituents, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated quinazolinones, hydrogenated derivatives.

Substitution: Aminoquinazolinones, alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazolinone exhibit substantial antibacterial and antifungal properties. For instance, compounds with similar structures were tested against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against specific bacteria .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacteria Tested | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 | High |

| 6e | Pseudomonas aeruginosa | 12.5 | Moderate |

| 9c | Candida albicans | 25 | Moderate |

Anti-inflammatory Properties

Quinazolinone derivatives have been noted for their anti-inflammatory effects. Studies demonstrate that certain synthesized derivatives can inhibit edema significantly, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study:

A recent investigation into a series of quinazolinone compounds found that at a dose of 50 mg/kg, some derivatives exhibited an inhibition rate of edema ranging from 16.3% to 36.3% in animal models, indicating their therapeutic potential in inflammation-related conditions .

Drug Development

The unique structure of 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone makes it a valuable scaffold in drug design. Its derivatives are being explored for their efficacy as potential treatments for various diseases, including cancer and infectious diseases .

Material Science

Beyond biological applications, the compound's properties may also extend to material science, where its stability and reactivity could be harnessed in the development of new materials or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

A summary of structurally related quinazolinones and their biological activities is provided in Table 1.

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Impact of Substituent Modifications

- Position of Chlorine on Quinazolinone Ring: 7-Chloro substitution (8L-309S) is essential for GTPase inhibition, whereas 6-chloro (8L-310S) abolishes activity . Similar trends are observed in antifungal quinazolinones (e.g., UR-9825), where 7-Cl enhances potency .

- Phenyl Ring Substituents: Isopropoxy vs. Methoxy: 8L-309S (isopropoxy) shows distinct mitochondrial targeting compared to Mdivi-1 (methoxy), which exhibits neuroprotective effects via adenosine modulation . The bulkier isopropoxy group may improve membrane permeability. Halogenation: 2,4-Dichloro substitution in 8L-309S enhances binding affinity compared to difluorophenyl derivatives (e.g., UR-9825) .

- 2-Sulfanyl vs. Other Groups :

Pharmacokinetic and Functional Differences

- Half-Life and Species Variability: UR-9825 exhibits a short half-life in mice (1 h) but prolonged activity in rats (6 h) and rabbits (9 h), highlighting species-specific metabolism .

- Mdivi-1: Neuroprotection in stroke models. UR-9825: Antifungal agent with broad-spectrum activity.

Biological Activity

7-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H13Cl3N2O2S

- CAS Number : 339099-13-7

The compound features a quinazolinone core structure, which is known for various biological activities. The presence of chlorine and isopropoxy groups enhances its interaction with biological targets.

The precise mechanism of action of this compound is still under investigation. However, it is believed to exert its effects through the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other quinazolinone derivatives that target penicillin-binding proteins .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can contribute to its protective effects against cellular damage .

- Cell Cycle Arrest : Research indicates that quinazolinones can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds within the quinazolinone class. For instance:

- Efficacy Against MRSA : A related study demonstrated that quinazolinones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing low clearance rates and good oral bioavailability in animal models .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| A549 | 20 | Cell cycle arrest |

Case Studies

- Study on Antibacterial Properties : In a study involving over 100 synthesized quinazolinones, this compound was identified as one of the most effective against Gram-positive bacteria, particularly MRSA strains .

- Anticancer Research : A recent publication reported that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. How is 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone synthesized and characterized?

- Methodological Answer : The compound is synthesized via cyclization and condensation reactions. A typical protocol involves reacting 2-mercapto-3-phenyl-4(3H)-quinazolinone derivatives with halogenated aryl precursors under reflux in aprotic solvents (e.g., DMF or acetonitrile). Key intermediates are purified using column chromatography and characterized via -NMR, -NMR, and HPLC-MS to confirm structural integrity . Yield optimization often requires controlled temperature (70–90°C) and inert atmospheres.

Q. What in vitro assays are suitable for evaluating its mitochondrial Drp1 inhibitory activity?

- Methodological Answer :

- GTPase Activity Assay : Measure inhibition of recombinant Drp1 GTPase activity using a malachite green phosphate assay. IC values are determined by titrating the compound (0.1–50 µM) against Dnm1 (yeast Drp1 ortholog) .

- Mitochondrial Fragmentation Assay : Treat HEK293T or endothelial cells with the compound (10–50 µM) and induce fragmentation using stressors (e.g., HO). Quantify mitochondrial morphology via confocal microscopy using MitoTracker Red .

Q. How is the compound’s stability and solubility optimized for cell-based studies?

- Methodological Answer :

- Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in culture medium to ≤0.1% DMSO to avoid cytotoxicity. For in vivo studies, dissolve in 10% DMSO + saline for intraperitoneal injection .

- Stability : Assess degradation via LC-MS over 24 hours in PBS (pH 7.4) and cell culture medium. Use protease/phosphatase inhibitors in lysate-based assays .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropoxy vs. methoxy substituents) influence Drp1 inhibition and mitochondrial dynamics?

- Methodological Answer :

-

SAR Analysis : Compare analogs like mdivi-1 (methoxy-substituted) and 8L-309S (isopropoxy-substituted) using GTPase assays. The isopropoxy group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

-

Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with Drp1’s GTPase domain. Correlate binding energy with IC values to identify critical substituents .

Analog Substituent IC (µM) LogP mdivi-1 Methoxy 10–15 3.2 8L-309S Isopropoxy 5–8 4.1

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., in mice: 1–2 hours) and tissue distribution via LC-MS/MS. Low bioavailability may require formulation adjustments (e.g., nanoparticle encapsulation) .

- Species-Specific Activity : Test the compound in rat/murine Drp1 isoforms, as human Drp1 may have divergent binding kinetics .

Q. What are the best practices for assessing neuroprotective effects in vivo?

- Methodological Answer :

- Animal Models : Administer via intraperitoneal injection (20 mg/kg, 3×/week) in transgenic mice with mitochondrial dysfunction. Use Barnes maze and object location tasks to evaluate spatial memory .

- Tissue Analysis : Perform stereological counting of hippocampal neurons (BrdU+/DCX+ cells) and mitochondrial ultrastructure analysis via TEM .

Data Contradiction Analysis

Q. How to interpret conflicting results in mitochondrial fragmentation assays across cell lines?

- Methodological Answer :

- Control Experiments : Include inactive analogs (e.g., 8L-310S) to rule out off-target effects. Normalize data to baseline fragmentation in untreated cells .

- Cell-Type Variability : Endothelial cells may exhibit higher basal fragmentation than HEK293T; adjust dosing and use cell-specific stress protocols (e.g., hyperglycemia for retinal cells) .

Key Considerations for Experimental Design

- Negative Controls : Always include inactive structural analogs (e.g., 6-chloro derivatives) to validate target specificity .

- Dose-Response Curves : Use ≥5 concentrations (0.1–50 µM) to account for non-linear effects in mitochondrial assays .

- In Vivo Validation : Pair behavioral tests with histopathological analysis to confirm mechanism-driven outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.